(2-(Difluoromethyl)phenyl)boronic acid
Overview
Description
“(2-(Difluoromethyl)phenyl)boronic acid” is a boronic acid derivative with a molecular weight of 171.94 . The compound is in powder form .
Molecular Structure Analysis
The InChI code for “(2-(Difluoromethyl)phenyl)boronic acid” is 1S/C7H7BF2O2/c9-7(10)5-3-1-2-4-6(5)8(11)12/h1-4,7,11-12H . The molecular structure of boronic acid derivatives is essentially planar, indicating electronic delocalization between the dihydroxyboryl group and the aromatic ring .Chemical Reactions Analysis
Boronic acids, such as “(2-(Difluoromethyl)phenyl)boronic acid”, have unique physicochemical and electronic characteristics . They are considered Lewis acids, having a pKa value of 4–10 . They can undergo various chemical reactions, including the formation of boronate esters with 1,2- or 1,3-diols present on the substrate .Physical And Chemical Properties Analysis
“(2-(Difluoromethyl)phenyl)boronic acid” is a powder with a molecular weight of 171.94 . It is stored at 4°C .Scientific Research Applications
Protective Groups for Diols
- Application : 2,6-Bis(trifluoromethyl)phenyl boronic acid has been used as a recoverable and reusable protective agent for diols. This application is crucial in the synthesis of complex natural products with medical significance.
- Source : (Shimada et al., 2018).
Catalysis in Organic Synthesis
- Application : 2,4-Bis(trifluoromethyl)phenylboronic acid is an effective catalyst for dehydrative amidation between carboxylic acids and amines, useful in peptide synthesis.
- Source : (Wang et al., 2018).
Optical Modulation in Nanotechnology
- Application : Phenyl boronic acids, including derivatives like (2-(Difluoromethyl)phenyl)boronic acid, have been used for optical modulation in carbon nanotubes, which is significant for saccharide recognition.
- Source : (Mu et al., 2012).
Sensing Applications
- Application : Boronic acids are instrumental in various sensing applications, including biological labeling and the development of therapeutics.
- Source : (Lacina et al., 2014).
Biomedical Applications
- Application : Boronic acid-containing polymers, which may include (2-(Difluoromethyl)phenyl)boronic acid derivatives, have shown promise in treating conditions like HIV, obesity, diabetes, and cancer.
- Source : (Cambre & Sumerlin, 2011).
Suzuki-Miyaura Coupling Reactions
- Application : (2-(Difluoromethyl)phenyl)boronic acid derivatives are used in Suzuki-Miyaura coupling reactions for the synthesis of complex organic molecules.
- Source : (Kinzel et al., 2010).
Safety And Hazards
properties
IUPAC Name |
[2-(difluoromethyl)phenyl]boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BF2O2/c9-7(10)5-3-1-2-4-6(5)8(11)12/h1-4,7,11-12H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTUHFDBTYFIWMU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=CC=C1C(F)F)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BF2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90660132 | |
Record name | [2-(Difluoromethyl)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90660132 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.94 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2-(Difluoromethyl)phenyl)boronic acid | |
CAS RN |
879275-70-4 | |
Record name | [2-(Difluoromethyl)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90660132 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | [2-(difluoromethyl)phenyl]boronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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